molecular formula C12H14O3 B13546713 1-(3,5-Dimethoxyphenyl)cyclopropane-1-carbaldehyde CAS No. 339094-28-9

1-(3,5-Dimethoxyphenyl)cyclopropane-1-carbaldehyde

Cat. No.: B13546713
CAS No.: 339094-28-9
M. Wt: 206.24 g/mol
InChI Key: MDFFCKPYGFTVBR-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C12H14O3 It is characterized by the presence of a cyclopropane ring attached to a 3,5-dimethoxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor, such as 3,5-dimethoxybenzylideneacetone, using reagents like diazomethane or dihalocarbene. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)cyclopropane-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: 1-(3,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(3,5-Dimethoxyphenyl)cyclopropane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)cyclopropane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methoxy groups on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)cyclopropane-1-carbaldehyde
  • 1-(3,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid
  • 1-(3,5-Dimethoxyphenyl)cyclopropane-1-methanol

Uniqueness

1-(3,5-Dimethoxyphenyl)cyclopropane-1-carbaldehyde is unique due to the presence of both the cyclopropane ring and the 3,5-dimethoxyphenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

339094-28-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C12H14O3/c1-14-10-5-9(6-11(7-10)15-2)12(8-13)3-4-12/h5-8H,3-4H2,1-2H3

InChI Key

MDFFCKPYGFTVBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2(CC2)C=O)OC

Origin of Product

United States

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